An In-Depth Technical Guide to 2-Methoxy-1,3-dithiane: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Methoxy-1,3-dithiane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-dithiane is a versatile sulfur-containing heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, featuring a dithiane ring substituted with a methoxy group at the C2 position, allows it to function as a masked formyl anion equivalent. This property, a cornerstone of "umpolung" or polarity inversion chemistry, enables the synthesis of a wide array of complex organic molecules, including aldehydes, ketones, and other functionalized derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Methoxy-1,3-dithiane, tailored for professionals in research and drug development.
Physical and Chemical Properties
While specific experimental data for 2-Methoxy-1,3-dithiane is not extensively documented in publicly available literature, its properties can be inferred from related 1,3-dithiane derivatives. The physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols.
Table 1: Physical and Chemical Properties of 2-Substituted 1,3-Dithianes
| Property | 2-Methyl-1,3-dithiane[1][2] | 2-(4-Methoxyphenyl)-1,3-dithiane | General 1,3-Dithiane[3][4] |
| CAS Number | 6007-26-7[1][2][5] | 24588-72-5[6] | 505-23-7[3][4] |
| Molecular Formula | C₅H₁₀S₂[1] | C₁₁H₁₄OS₂[6] | C₄H₈S₂[3][4] |
| Molecular Weight | 134.26 g/mol [1] | 226.35 g/mol | 120.23 g/mol [3][4] |
| Appearance | Clear brown liquid | White to almost white crystalline powder | Colorless solid[3] |
| Melting Point | --- | 117 - 121 °C | 54 °C[3] |
| Boiling Point | 56-59 °C / 3 mmHg[2] | --- | --- |
| Density | 1.121 g/mL at 25 °C[2] | --- | --- |
| Refractive Index | n20/D 1.560[2] | --- | --- |
| Solubility | Good solubility in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.[7] |
Synthesis of 2-Methoxy-1,3-dithiane
The synthesis of 2-alkoxy-1,3-dithianes can be achieved through the reaction of an orthoformate with 1,3-propanedithiol in the presence of an acid catalyst. This method provides a straightforward route to the desired product.
Experimental Protocol: Synthesis from Trimethyl Orthoformate
Materials:
-
Trimethyl orthoformate
-
1,3-Propanedithiol
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Anhydrous p-toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of trimethyl orthoformate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.0 equivalent).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Methoxy-1,3-dithiane.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis of 2-Methoxy-1,3-dithiane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around δ 3.3-3.5 ppm. The proton at the C2 position should appear as a singlet further downfield. The methylene protons of the dithiane ring will exhibit complex multiplets in the region of δ 1.8-3.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around δ 55-60 ppm. The C2 carbon, being attached to two sulfur atoms and an oxygen atom, will be significantly deshielded and is expected to appear in the range of δ 80-100 ppm. The methylene carbons of the dithiane ring will resonate at approximately δ 25-35 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-1,3-dithiane is expected to display characteristic C-H stretching vibrations for the alkyl and methoxy groups around 2850-3000 cm⁻¹. A prominent C-O stretching band for the methoxy group should be observable in the 1050-1150 cm⁻¹ region. The C-S stretching vibrations typically appear in the fingerprint region and may be weak.
Chemical Reactivity and Applications
The primary utility of 2-Methoxy-1,3-dithiane in organic synthesis stems from its ability to act as a formyl anion equivalent.[5][9] This "umpolung" reactivity allows for the formation of carbon-carbon bonds with various electrophiles.
Generation and Reaction of the 2-Lithio-1,3-dithiane Intermediate
Deprotonation of a 2-substituted-1,3-dithiane at the C2 position using a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion. This lithiated intermediate can then react with a wide range of electrophiles.
References
- 1. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-dithiane 99% | 6007-26-7 [sigmaaldrich.com]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. Dithianes | Fisher Scientific [fishersci.com]
- 5. 2-Methyl-1,3-dithiane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-(2-Methoxyphenyl)-1,3-dithiane | C11H14OS2 | CID 32503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ecjnlArticleDoDownload [scholars.lib.ntu.edu.tw]
- 9. rsc.org [rsc.org]
